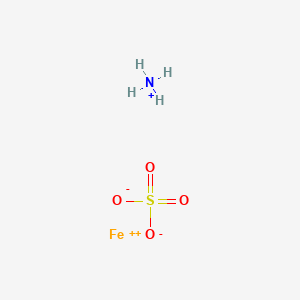

ammonium iron (II) sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

FeH4NO4S+ |

|---|---|

Molecular Weight |

169.95 g/mol |

IUPAC Name |

azanium;iron(2+);sulfate |

InChI |

InChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+2;;/p-1 |

InChI Key |

GLVPUAWFPNGKHO-UHFFFAOYSA-M |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Iron(II) Sulfate

Ammonium (B1175870) iron(II) sulfate (B86663), systematically named ammonium iron(II) sulfate hexahydrate, and commonly known as Mohr's salt, is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] It is a preferred source of ferrous ions (Fe²⁺) in analytical chemistry due to its exceptional stability against oxidation by air compared to other iron(II) salts like ferrous sulfate.[1][3][4] This guide provides a comprehensive overview of the synthesis, purification, and characterization of ammonium iron(II) sulfate for researchers, scientists, and professionals in drug development.

Properties of Ammonium Iron(II) Sulfate

Ammonium iron(II) sulfate is a light green crystalline solid.[1][2] The presence of ammonium ions makes solutions of Mohr's salt slightly acidic, which contributes to its stability by slowing the oxidation of Fe²⁺ to Fe³⁺.[4] It is a double salt, meaning it contains two different cations, Fe²⁺ and NH₄⁺, which crystallize in a single substance but ionize as two separate salts when dissolved in water.[5]

| Property | Value |

| Molar Mass | 392.13 g/mol (hexahydrate)[2] |

| Appearance | Light blue or green solid[2] |

| Density | 1.86 g/cm³ (at 20 °C)[2] |

| Melting Point | 100–110 °C (decomposes)[2] |

| Solubility in Water | 26.9 g/100 ml (hexahydrate)[2] |

Synthesis of Ammonium Iron(II) Sulfate

The synthesis of Mohr's salt is typically achieved by the crystallization of a solution containing equimolar amounts of hydrated ferrous sulfate and ammonium sulfate in a slightly acidic medium.[1][2][6] The addition of a small amount of sulfuric acid is crucial to prevent the hydrolysis of the ferrous salt.[1][7]

Experimental Protocol: Synthesis of Ammonium Iron(II) Sulfate

This protocol outlines the laboratory procedure for the synthesis of ammonium iron(II) sulfate.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Ethanol (B145695) (for washing)

Procedure:

-

Dissolution of Reactants: In separate beakers, dissolve equimolar quantities of ferrous sulfate heptahydrate and ammonium sulfate in a minimum amount of distilled water. For example, use 7 g of ferrous sulfate and 3.5 g of ammonium sulfate.[7] To each solution, add a few drops of dilute sulfuric acid to prevent the hydrolysis of the iron(II) ions.[7]

-

Mixing and Concentration: Gently heat both solutions to facilitate dissolution.[8] Once dissolved, mix the two solutions in a larger beaker or a crystallizing dish.[7][8] Heat the combined solution gently to concentrate it until the crystallization point is reached. This can be tested by dipping a glass rod into the solution and observing if small crystals form upon cooling and blowing on it.[5]

-

Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly and undisturbed.[7] Slow cooling promotes the formation of larger, well-defined crystals. The solution can be placed in an ice bath to facilitate crystallization.[9]

-

Isolation and Washing of Crystals: Once a significant amount of light green crystals has formed, separate them from the mother liquor by decantation or suction filtration using a Büchner funnel.[8][9] Wash the crystals with a small amount of a cold 1:1 mixture of water and ethanol to remove any adhering mother liquor.[5]

-

Drying: Dry the purified crystals between folds of filter paper or by air drying on a watch glass.[8][9]

Caption: A flowchart illustrating the key steps in the synthesis of ammonium iron(II) sulfate.

Characterization of Ammonium Iron(II) Sulfate

The purity and identity of the synthesized ammonium iron(II) sulfate can be confirmed through various analytical techniques.

1. Redox Titration

Redox titration is a primary method for determining the purity of Mohr's salt.[1] It involves titrating a solution of the synthesized salt with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇).[3] The ferrous ions (Fe²⁺) in Mohr's salt are oxidized to ferric ions (Fe³⁺), and the endpoint is detected by a sharp color change.[3]

Experimental Protocol: Standardization by Redox Titration

This protocol details the determination of the purity of synthesized ammonium iron(II) sulfate using potassium permanganate.

Materials:

-

Synthesized ammonium iron(II) sulfate

-

Standardized 0.02 mol/L potassium permanganate (KMnO₄) solution

-

Dilute sulfuric acid (H₂SO₄)

-

Phosphoric acid (H₃PO₄) (optional, to sharpen the endpoint)

-

Distilled water

Procedure:

-

Sample Preparation: Accurately weigh a sample of the synthesized ammonium iron(II) sulfate and dissolve it in a flask containing distilled water and an excess of dilute sulfuric acid.

-

Titration Setup: Fill a burette with the standardized potassium permanganate solution.

-

Titration: Slowly add the KMnO₄ solution to the Mohr's salt solution while constantly stirring. The purple color of the permanganate ion will disappear as it reacts with the Fe²⁺ ions.

-

Endpoint Determination: The endpoint is reached when a faint, permanent pink color persists in the solution, indicating that all the Fe²⁺ has been oxidized.

-

Calculation: The purity of the ammonium iron(II) sulfate can be calculated based on the stoichiometry of the reaction: 10FeSO₄ + 2KMnO₄ + 8H₂SO₄ → 5Fe₂(SO₄)₃ + K₂SO₄ + 2MnSO₄ + 8H₂O.

| Parameter | Description |

| Titrant | Standardized Potassium Permanganate (KMnO₄) Solution |

| Analyte | Ammonium Iron(II) Sulfate Solution |

| Indicator | Self-indicating (persistence of pink KMnO₄ color) |

| Stoichiometry | 5 moles of Fe²⁺ react with 1 mole of MnO₄⁻ |

2. Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: ATR-IR spectra of ammonium iron(II) sulfate hexahydrate can be used to identify the presence of sulfate (SO₄²⁻), ammonium (NH₄⁺), and water of hydration (H₂O) functional groups through their characteristic vibrational frequencies.

-

UV-Visible Spectroscopy: The purity of the product can also be analyzed by spectrophotometry.[10] A standard curve for Fe(II) can be generated, and the absorbance of a solution of the synthesized product can be measured to determine the concentration of iron(II) ions.[10]

3. Thermal Analysis

Thermal decomposition studies show that ammonium iron(II) sulfate hexahydrate loses its water of crystallization upon heating above 100°C.[8] Further heating can lead to the decomposition of the salt. Mössbauer spectroscopy has been used to study the thermal decomposition products of iron(II) ammonium sulfate hexahydrate.[11]

Caption: A diagram showing the logical flow of characterization techniques for ammonium iron(II) sulfate.

Conclusion

This technical guide has detailed the synthesis and characterization of ammonium iron(II) sulfate. The straightforward synthesis process, coupled with its enhanced stability, makes it an invaluable reagent in research and analytical laboratories. The characterization techniques outlined, particularly redox titration, provide reliable methods for ensuring the purity and quality of the synthesized product, which is critical for its application as a primary standard in quantitative analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. Ammonium iron(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. nbinno.com [nbinno.com]

- 4. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 8. fchpt.stuba.sk [fchpt.stuba.sk]

- 9. studylib.net [studylib.net]

- 10. researchgate.net [researchgate.net]

- 11. Mössbauer studies of the thermal decomposition of iron(II) ammonium sulphate hexahydrate | Semantic Scholar [semanticscholar.org]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Ammonium Iron(II) Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate, commonly known as Mohr's salt, is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O. Esteemed for its remarkable stability against oxidation compared to other ferrous salts, it serves as a primary standard in volumetric analysis and a reliable source of Fe(II) ions in various chemical and biological applications.[1] A thorough understanding of its crystal structure is paramount for comprehending its properties and for its application in fields ranging from materials science to drug development, where precise control of ionic coordination and interactions is critical. This guide provides an in-depth technical overview of the crystal structure of ammonium iron(II) sulfate hexahydrate, detailing its crystallographic parameters, atomic arrangement, and the experimental methodologies employed for its characterization.

Crystallographic Profile

Ammonium iron(II) sulfate hexahydrate crystallizes in the monoclinic system, a characteristic it shares with other members of the Tutton's salt isomorphous series.[1] These double salts possess the general formula M'₂(M'')(XO₄)₂·6H₂O, where M' is a monovalent cation (like NH₄⁺), M'' is a divalent metal cation (like Fe²⁺), and X is typically sulfur. The crystal structure is defined by the space group P2₁/a, which dictates the symmetry of the atomic arrangement within the unit cell.

A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 9.32 Å |

| b | 12.65 Å |

| c | 6.24 Å |

| β | 106.8° |

| Z | 2 |

Table 1: Crystallographic Data for Ammonium Iron(II) Sulfate Hexahydrate.

The intricate Molecular Arrangement

The crystal structure of ammonium iron(II) sulfate hexahydrate is a fascinating assembly of distinct ionic and molecular entities held together by a robust network of electrostatic interactions and hydrogen bonds. The fundamental building blocks of this structure are:

-

The Hexaaquairon(II) Cation [Fe(H₂O)₆]²⁺: At the heart of the structure lies the ferrous ion, Fe²⁺. It is octahedrally coordinated by six water molecules, forming the complex cation [Fe(H₂O)₆]²⁺. This octahedral geometry is a common feature for first-row transition metal ions in their +2 oxidation state. The Fe-O bond lengths and O-Fe-O bond angles are crucial parameters that define the precise geometry of this coordination sphere.

-

Ammonium Cations (NH₄⁺): Two ammonium cations are present for every one hexaaquairon(II) complex. These tetrahedral ions are situated in the crystal lattice and play a vital role in the overall charge balance and the extensive hydrogen-bonding network.

-

Sulfate Anions (SO₄²⁻): Two sulfate anions are also present per formula unit. These tetrahedral anions are linked to the hexaaquairon(II) complexes and the ammonium ions through a network of hydrogen bonds involving the water ligands and the ammonium protons.

The stability of the crystal lattice is significantly attributed to the intricate three-dimensional network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules act as donors, forming hydrogen bonds with the oxygen atoms of the sulfate anions. Similarly, the hydrogen atoms of the ammonium cations form hydrogen bonds with the sulfate oxygen atoms. This extensive hydrogen bonding contributes to the compound's stability and its resistance to oxidation.

Below is a conceptual diagram illustrating the key interactions within the crystal structure.

Figure 1: A simplified diagram showing the electrostatic and hydrogen bonding interactions between the constituent ions in the crystal lattice of ammonium iron(II) sulfate hexahydrate.

Experimental Determination of the Crystal Structure

The determination of the crystal structure of ammonium iron(II) sulfate hexahydrate is typically achieved through single-crystal X-ray diffraction. The following outlines the general experimental protocol.

Synthesis and Crystal Growth

High-quality single crystals are a prerequisite for accurate structure determination.

-

Preparation of a Saturated Solution: Equimolar amounts of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) are dissolved in deionized water. A small amount of dilute sulfuric acid is added to prevent the hydrolysis of the Fe(II) salt and subsequent oxidation. The solution is gently heated to ensure complete dissolution.

-

Crystallization: The saturated solution is filtered to remove any impurities and then allowed to cool slowly at room temperature. Slow evaporation of the solvent over several days to weeks promotes the growth of well-formed, single crystals. Seeding the solution with a small, pre-existing crystal can encourage the growth of larger, higher-quality crystals.

Figure 2: A workflow diagram illustrating the process of synthesizing single crystals of ammonium iron(II) sulfate hexahydrate.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, commonly from a Mo or Cu source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure. For a known isomorphous series like the Tutton's salts, the atomic coordinates of a related structure can be used as a starting model. The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other crystallographic parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

Conclusion

The crystal structure of ammonium iron(II) sulfate hexahydrate is a well-defined and highly ordered arrangement of [Fe(H₂O)₆]²⁺ octahedra, NH₄⁺ tetrahedra, and SO₄²⁻ tetrahedra. The stability and unique properties of this compound are a direct consequence of its monoclinic crystal system, P2₁/a space group symmetry, and the extensive network of hydrogen bonds that permeate the lattice. The detailed knowledge of this atomic architecture, obtained through meticulous experimental procedures like single-crystal X-ray diffraction, is fundamental for its application in scientific research and industrial processes where the precise control of iron(II) chemistry is essential.

References

magnetic properties of ammonium iron(II) sulfate at low temperatures

An In-depth Technical Guide to the Low-Temperature Magnetic Properties of Ammonium (B1175870) Iron(II) Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium iron(II) sulfate hexahydrate, ((NH₄)₂Fe(SO₄)₂·6H₂O), commonly known as Mohr's salt, is a paramagnetic compound that exhibits intriguing magnetic behavior at low temperatures. This technical guide provides a comprehensive overview of its low-temperature magnetic properties, synthesizing key findings from foundational research. The document details the transition from paramagnetic behavior described by the Curie-Weiss law at higher temperatures to a state of constant susceptibility below 2 K, indicative of temperature-independent paramagnetism. This is further corroborated by specific heat measurements revealing a λ-type anomaly suggestive of a magnetic phase transition. Detailed experimental protocols for magnetic susceptibility and specific heat measurements are provided, along with tabulated quantitative data and conceptual diagrams to elucidate the underlying physics. This guide is intended to be a valuable resource for researchers in condensed matter physics, materials science, and related fields.

Introduction

Ammonium iron(II) sulfate hexahydrate is a double salt belonging to the Tutton salt series, crystallizing in a monoclinic structure.[1][2][3] The [Fe(H₂O)₆]²⁺ octahedral complexes within the crystal lattice are magnetically dilute, leading to paramagnetic behavior at room temperature.[4] However, as the temperature is lowered, interactions between the Fe²⁺ ions become significant, leading to deviations from simple paramagnetic behavior. Understanding these low-temperature magnetic properties is crucial for applications in magnetic thermometry, calibration of magnetic susceptibility instruments, and for fundamental studies of magnetic ordering in systems with weak exchange interactions.[5][6]

This guide focuses on the magnetic susceptibility and specific heat of ammonium iron(II) sulfate at temperatures below 20 K, a regime where quantum mechanical effects and weak inter-ionic interactions dictate the material's properties.

Low-Temperature Magnetic Behavior

At temperatures ranging from 14 K to 290 K, ammonium iron(II) sulfate follows the Curie-Weiss law, which describes the magnetic susceptibility (χ) of a paramagnetic material.[7] However, significant deviations from this law are observed at liquid helium temperatures.[7][8]

Magnetic Susceptibility

Magnetic susceptibility measurements performed between 0.95 K and 4.2 K reveal a departure from the Curie-Weiss behavior.[8] At 4.2 K, the measured susceptibility is approximately (1.45 ± 0.05) × 10⁻³ emu/g.[8][9] As the temperature is lowered, the susceptibility increases, but below 2 K, it becomes constant at a value of (1.85 ± 0.05) × 10⁻³ emu/g.[8][9] This temperature-independent paramagnetism at very low temperatures suggests that the ground state of the Fe²⁺ ion in this crystal structure is a singlet.[8][9]

Specific Heat

Low-temperature specific heat measurements show a λ-type anomaly with a peak at approximately 3.8 K.[7] This anomaly is characteristic of a second-order phase transition, likely corresponding to the onset of antiferromagnetic ordering. The presence of this peak is consistent with the deviations from the Curie-Weiss law observed in the magnetic susceptibility data.[7]

Quantitative Data

The following tables summarize the key quantitative data on the low-temperature magnetic properties of ammonium iron(II) sulfate.

| Temperature (K) | Magnetic Susceptibility (emu/g) | Reference |

| 4.2 | (1.45 ± 0.05) × 10⁻³ | [8][9] |

| < 2.0 | (1.85 ± 0.05) × 10⁻³ | [8][9] |

Table 1: Low-Temperature Magnetic Susceptibility of Ammonium Iron(II) Sulfate.

| Property | Value | Reference |

| Temperature of Specific Heat Anomaly | ~3.8 K | [7] |

| High-Temperature Curie-Weiss Law | χ = 9.71 × 10⁻³ / (T + 3.2) emu/g | [7][9] |

Table 2: Thermal and High-Temperature Magnetic Properties.

Experimental Protocols

The following sections describe the methodologies used to obtain the data presented in this guide.

Magnetic Susceptibility Measurement

Method: Both the Faraday method and a ballistic mutual inductance bridge have been used for low-temperature magnetic susceptibility measurements.[8][9]

Protocol (Faraday Method):

-

A small, powdered sample of high-purity ammonium iron(II) sulfate is placed in a sample holder made of a material with low magnetic susceptibility.

-

The sample holder is suspended from a microbalance in a cryostat, allowing for temperature control down to liquid helium temperatures.

-

A magnetic field with a well-defined gradient is applied.

-

The force exerted on the sample is measured by the microbalance. This force is proportional to the magnetic susceptibility of the sample and the magnetic field gradient.

-

The system is calibrated using a standard sample with a known magnetic susceptibility, such as Mohr's salt itself at a higher, well-characterized temperature.[6]

-

Measurements are taken at various temperatures between 0.95 K and 4.2 K, with the temperature being monitored by a calibrated thermometer.

Protocol (Ballistic Mutual Inductance Bridge):

-

The powdered sample is placed within a set of secondary coils, which are, in turn, placed inside a primary coil.

-

The coil assembly is cooled to the desired low temperature in a cryostat.

-

A known alternating current is passed through the primary coil, inducing a voltage in the secondary coils.

-

The change in mutual inductance due to the presence of the magnetic sample is measured using a ballistic galvanometer or a more modern electronic detection system.

-

The change in mutual inductance is directly proportional to the magnetic susceptibility of the sample.

-

The temperature is varied and measurements are recorded to obtain the susceptibility as a function of temperature.

Specific Heat Measurement

Method: Adiabatic calorimetry is the standard technique for measuring the specific heat of solids at low temperatures.

Protocol:

-

A sample of known mass is mounted in an adiabatic calorimeter within a cryostat.

-

A known amount of heat is supplied to the sample through a heater wire.

-

The resulting change in temperature is measured with a calibrated thermometer.

-

The heat capacity is calculated from the heat input and the temperature change.

-

To ensure adiabatic conditions, the sample is thermally isolated from its surroundings, and any heat leak is carefully accounted for.

-

Measurements are performed over the temperature range of interest, with particular attention paid to the region around the expected phase transition.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Method: EPR spectroscopy is used to probe the electronic structure of the Fe²⁺ ions.[9][10]

Protocol:

-

A single crystal or powdered sample of ammonium iron(II) sulfate is placed in a resonant cavity.

-

The sample is cooled to the desired low temperature.

-

A static magnetic field is applied, and the sample is irradiated with microwaves of a fixed frequency.

-

The magnetic field is swept, and the absorption of microwaves by the sample is recorded.

-

Resonance occurs when the energy of the microwaves matches the energy difference between the spin levels of the Fe²⁺ ions, which are split by the magnetic field.

-

The resulting EPR spectrum provides information about the g-values and zero-field splitting parameters of the Fe²⁺ ion.[11]

Visualizations

Caption: Experimental workflow for investigating the magnetic properties of ammonium iron(II) sulfate.

Caption: Temperature dependence of the magnetic behavior of ammonium iron(II) sulfate.

Conclusion

Ammonium iron(II) sulfate hexahydrate presents a fascinating case study in low-temperature magnetism. The transition from Curie-Weiss paramagnetism to a state of constant susceptibility, coupled with the evidence of a magnetic phase transition from specific heat data, provides a rich playground for understanding the interplay of crystal field effects, spin-orbit coupling, and weak exchange interactions in solids. The data and protocols presented in this guide offer a solid foundation for further research into this and related magnetic materials.

References

- 1. 硫酸铵铁(II)六水合物 - 硫酸铵铁(II)六水合物 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ferrous ammonium sulfate hexahydrate | FeH20N2O14S2 | CID 15942308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. nationalmaglab.org [nationalmaglab.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Products of Ammonium Iron(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), commonly known as Mohr's salt. This document details the decomposition pathway, intermediate and final products, and quantitative data associated with each stage of decomposition. It also includes detailed experimental protocols for the characterization of this process.

Introduction

Ammonium iron(II) sulfate is a double salt that is widely used in analytical chemistry due to its stability against oxidation compared to other iron(II) salts. However, upon heating, it undergoes a multi-stage decomposition process involving dehydration, deammoniation, oxidation, and sulfate decomposition. Understanding the thermal behavior of this compound is critical for its application in various fields, including materials science and catalysis.

Thermal Decomposition Pathway

The thermal decomposition of ammonium iron(II) sulfate hexahydrate is a complex process that proceeds through several distinct stages. The decomposition begins with the loss of its six water molecules of hydration, followed by the evolution of ammonia (B1221849). Subsequently, the iron(II) is oxidized to iron(III), and at higher temperatures, the sulfate groups decompose, ultimately yielding iron(III) oxide as the final solid residue.

The overall, unbalanced reaction for the complete decomposition in an oxidizing atmosphere (such as air) can be summarized as follows:

(NH₄)₂Fe(SO₄)₂·6H₂O(s) → Fe₂O₃(s) + NH₃(g) + SO₂(g) + SO₃(g) + H₂O(g)

A more detailed, stepwise decomposition pathway has been identified through techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process can be broken down into approximately five stages.

Decomposition Stages

The decomposition process initiates with the loss of water of hydration at temperatures above 100°C.[1][2] This is followed by the release of ammonia and the simultaneous oxidation of iron(II) to iron(III), a process that begins at around 230°C.[3] As the temperature increases, a series of intermediate compounds are formed, including various hydrated and anhydrous forms of the salt, as well as ammonium iron(III) sulfate and iron(III) sulfate.[3] The final stage of decomposition involves the breakdown of iron(III) sulfate into iron(III) oxide, which occurs at temperatures typically ranging from 600°C to 700°C.

The following diagram illustrates the logical progression of the thermal decomposition of ammonium iron(II) sulfate hexahydrate.

Caption: Thermal Decomposition Pathway of Ammonium Iron(II) Sulfate Hexahydrate.

Quantitative Data

The following table summarizes the key stages of the thermal decomposition of ammonium iron(II) sulfate hexahydrate, including the approximate temperature ranges and the major evolved gaseous products. The mass loss percentages are theoretical calculations based on the stoichiometry of the proposed decomposition steps.

| Stage | Approximate Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) | Evolved Gaseous Products | Solid Intermediate/Product |

| 1 | 100 - 200 | (NH₄)₂Fe(SO₄)₂·6H₂O → (NH₄)₂Fe(SO₄)₂ + 6H₂O | 27.56 | H₂O | (NH₄)₂Fe(SO₄)₂ |

| 2 | 200 - 350 | 2(NH₄)₂Fe(SO₄)₂ + O₂ → 2NH₄Fe(SO₄)₂ + 2NH₃ + H₂O | 4.84 | NH₃, H₂O | NH₄Fe(SO₄)₂ |

| 3 | 350 - 500 | 2NH₄Fe(SO₄)₂ → Fe₂(SO₄)₃ + 2NH₃ + H₂O | 4.84 | NH₃, H₂O | Fe₂(SO₄)₃ |

| 4 | 500 - 700 | Fe₂(SO₄)₃ → Fe₂O₃ + 3SO₃ | 60.03 (of Fe₂(SO₄)₃) | SO₃ | Fe₂O₃ |

| 5 | > 700 | 2SO₃ ⇌ 2SO₂ + O₂ | - | SO₂, O₂ | Fe₂O₃ |

Note: The temperature ranges and reactions are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The thermal decomposition of ammonium iron(II) sulfate is typically investigated using a combination of thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

Objective: To determine the temperature-dependent mass loss and thermal events of ammonium iron(II) sulfate hexahydrate.

Instrumentation: A simultaneous TGA/DTA instrument.

Experimental Parameters:

-

Sample Mass: 5-10 mg of finely ground ammonium iron(II) sulfate hexahydrate.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Static air or a dynamic flow of a specified gas (e.g., dry air or nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: Ambient to 1000 °C.

-

Reference Material (for DTA): Alumina (Al₂O₃) or an empty crucible.

Procedure:

-

Accurately weigh the sample into the crucible.

-

Place the sample and reference crucibles in the TGA/DTA furnace.

-

Purge the furnace with the desired gas for a sufficient time to ensure a stable atmosphere.

-

Initiate the heating program and record the mass change (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of the sample temperature.

-

Analyze the resulting curves to identify the onset and peak temperatures of decomposition stages and the corresponding mass losses.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer.

Procedure:

-

Perform a TGA experiment as described in section 4.1.

-

The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line to prevent condensation.

-

The mass spectrometer continuously analyzes the composition of the evolved gas stream.

-

Correlate the ion currents of specific mass-to-charge ratios (m/z) with the mass loss steps observed in the TGA curve to identify the gaseous products at each decomposition stage (e.g., m/z 17 for NH₃, m/z 18 for H₂O, m/z 64 for SO₂, and m/z 80 for SO₃).

The following workflow diagram illustrates the experimental setup for TGA-MS analysis.

Caption: Experimental Workflow for TGA-MS Analysis.

Conclusion

The thermal decomposition of ammonium iron(II) sulfate hexahydrate is a multi-step process that results in the formation of iron(III) oxide as the final solid product and the evolution of water vapor, ammonia, and sulfur oxides as gaseous products. The precise nature of the intermediate products and the temperatures at which each decomposition stage occurs can be effectively characterized by a combination of thermogravimetric analysis, differential thermal analysis, and evolved gas analysis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

A Comprehensive Technical Guide to the Solubility of Ammonium Iron(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of ammonium (B1175870) iron(II) sulfate (B86663), commonly known as Mohr's salt. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Executive Summary

Ammonium iron(II) sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O) is a double salt of ferrous sulfate and ammonium sulfate, widely used in analytical chemistry as a primary standard for titrimetry due to its stability against oxidation.[1][2][3] Its solubility is a critical parameter for its application in various chemical processes and formulations. This document details the solubility of ammonium iron(II) sulfate in aqueous and organic solvents, provides a comprehensive experimental protocol for solubility determination, and illustrates the procedural workflow.

Solubility Data

The solubility of ammonium iron(II) sulfate is highly dependent on the solvent and temperature. It is freely soluble in water and its solubility increases with temperature. Conversely, it is practically insoluble in most common organic solvents.

Aqueous Solubility

The solubility of ammonium iron(II) sulfate hexahydrate in water at various temperatures is summarized in Table 1. The data indicates a significant increase in solubility with rising temperature.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 12.5[4] |

| 10 | 17.2[4][5] |

| 20 | 26.9[1][2][5][6][7][8][9][10][11][12][13][14] |

| 30 | 33[4][5] |

| 40 | 46[4][5] |

| 80 | 73.0[5][10] |

Table 1: Solubility of Ammonium Iron(II) Sulfate in Water at Different Temperatures.

Organic Solvent Solubility

Ammonium iron(II) sulfate is generally considered insoluble in organic solvents.

There is a lack of specific quantitative solubility data for ammonium iron(II) sulfate in other organic solvents such as methanol, glycerol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). However, based on its ionic nature and the repeated reports of its insolubility in alcohols, it is expected to have very low solubility in these and other non-aqueous polar and non-polar organic solvents.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of ammonium iron(II) sulfate in water at various temperatures.

Materials and Equipment

-

Ammonium iron(II) sulfate hexahydrate, analytical grade

-

Distilled or deionized water

-

Thermostatic water bath with temperature control (±0.1°C)

-

Stirring hot plate and magnetic stir bars

-

Analytical balance (±0.0001 g)

-

Calibrated thermometer (±0.1°C)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of ammonium iron(II) sulfate to a known volume of distilled water in a sealed glass vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stir bar to facilitate the dissolution process and ensure the solution reaches equilibrium. A minimum stirring time of 24 hours is recommended to ensure saturation.

-

-

Equilibrium Confirmation:

-

After the initial stirring period, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant temperature of the water bath.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved microcrystals. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

-

Gravimetric Analysis:

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the filtrate by placing the volumetric flask in a drying oven at a temperature below the decomposition temperature of the salt (decomposition begins around 100°C).[1][4]

-

Once the solvent is fully evaporated, cool the flask in a desiccator and weigh it to determine the mass of the dissolved ammonium iron(II) sulfate.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved salt / volume of filtrate) x 100

-

-

Repeat for Different Temperatures:

-

Repeat the procedure for each desired temperature to construct a solubility curve.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of ammonium iron(II) sulfate solubility.

Caption: Experimental workflow for determining the solubility of ammonium iron(II) sulfate.

Logical Relationship of Solubility Factors

The diagram below outlines the primary factors influencing the solubility of ammonium iron(II) sulfate.

Caption: Factors influencing the solubility of ammonium iron(II) sulfate.

References

- 1. Untitled [faculty.uml.edu]

- 2. alignchemical.com [alignchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. saltise.ca [saltise.ca]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. Ferrous ammonium sulfate | FeH8N2O8S2 | CID 24863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Ammonium Iron(II) Sulfate 0.1 mol/l (0.1N) volumetric solution [itwreagents.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Mohr's Salt: A Comprehensive Technical Guide on its Double Salt Nature and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Mohr's salt, chemically known as ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate, is a double salt of significant importance in analytical chemistry and various research applications.[1][2][3] Its stability and resistance to oxidation make it a preferred primary standard in volumetric analysis, particularly in redox titrations. This guide provides an in-depth exploration of Mohr's salt as a double salt, its distinct properties, and a detailed experimental protocol for its application in permanganometry.

The Double Salt Nature of Mohr's Salt

Mohr's salt is classified as a double salt because it is formed from the combination of two different simple salts, ferrous sulfate (FeSO₄) and ammonium sulfate ((NH₄)₂SO₄), which crystallize together in a single, regular ionic lattice.[4] When dissolved in water, a double salt dissociates completely into its constituent ions.[5] In the case of Mohr's salt, it dissociates into ferrous ions (Fe²⁺), ammonium ions (NH₄⁺), and sulfate ions (SO₄²⁻), and will give the individual chemical tests for each of these ions.[4][5]

The chemical formula for Mohr's salt is (NH₄)₂Fe(SO₄)₂·6H₂O.[3][6] The crystal structure consists of octahedral [Fe(H₂O)₆]²⁺ centers, which are hydrogen-bonded to the sulfate and ammonium ions.[1][7][8] This specific structure contributes to its stability, particularly the resistance of the Fe²⁺ ion to oxidation by atmospheric oxygen, a distinct advantage over ferrous sulfate alone.[9]

Below is a diagram illustrating the dissociation of Mohr's salt in an aqueous solution, a key characteristic of a double salt.

Physicochemical Properties

The quantitative properties of Mohr's salt are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O |

| Molar Mass | 392.13 g/mol [1][2][3] |

| Appearance | Light green or bluish-green crystalline solid[1][3][10] |

| Crystal Structure | Monoclinic[1][2][7] |

| Density | 1.86 g/cm³[1][2][10] |

| Solubility in Water | 269 g/L at standard conditions[1][10] |

| Oxidation State of Iron | +2[2][5] |

Experimental Protocol: Standardization of Potassium Permanganate (B83412) Solution using Mohr's Salt

This protocol details the use of Mohr's salt as a primary standard to determine the exact concentration of a potassium permanganate (KMnO₄) solution. This is a common redox titration performed in analytical chemistry.[11]

Principle

The titration is based on a redox reaction where the ferrous ions (Fe²⁺) from Mohr's salt are oxidized to ferric ions (Fe³⁺) by the permanganate ions (MnO₄⁻), which are themselves reduced to manganese(II) ions (Mn²⁺) in an acidic medium.[12][13] The overall ionic equation for the reaction is:

5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O[12]

Potassium permanganate acts as a self-indicator; the appearance of a permanent pale pink color signals the endpoint of the titration.[12]

Materials and Reagents

-

Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

Potassium permanganate (KMnO₄) solution (approx. 0.02 M)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Burette (50 mL)

-

Pipette (20 mL)

-

Conical flask (250 mL)

-

Volumetric flask (250 mL)

-

Weighing bottle

-

Analytical balance

Procedure

-

Preparation of a Standard Solution of Mohr's Salt (approx. 0.05 M):

-

Accurately weigh approximately 4.9 g of Mohr's salt crystals into a clean, dry weighing bottle.[11][13]

-

Transfer the weighed salt into a 250 mL volumetric flask using a funnel.

-

Add about 5 mL of dilute sulfuric acid to the flask to prevent the hydrolysis of the ferrous salt.[5]

-

Add a small amount of distilled water to dissolve the crystals completely.

-

Make up the solution to the 250 mL mark with distilled water. Stopper the flask and shake thoroughly to ensure a homogeneous solution.

-

-

Titration:

-

Rinse the burette with the potassium permanganate solution and then fill it.[13]

-

Pipette out 20 mL of the standard Mohr's salt solution into a clean conical flask.[14]

-

Add approximately one test tube full of dilute sulfuric acid to the conical flask to provide an acidic medium.[13]

-

Note the initial reading of the burette.

-

Titrate the Mohr's salt solution against the potassium permanganate solution by adding the KMnO₄ solution dropwise from the burette while constantly swirling the conical flask.[15]

-

The endpoint is reached when the colorless solution turns to a permanent pale pink color.[12][15]

-

Note the final burette reading.

-

Repeat the titration until three concordant readings are obtained.[15]

-

Calculation

The molarity of the potassium permanganate solution can be calculated using the following formula derived from the stoichiometry of the reaction:

M₁V₁ / n₁ = M₂V₂ / n₂

Where:

-

M₁ = Molarity of the KMnO₄ solution

-

V₁ = Volume of the KMnO₄ solution used (from the burette)

-

n₁ = Stoichiometric coefficient of KMnO₄ (which is 1)

-

M₂ = Molarity of the Mohr's salt solution

-

V₂ = Volume of the Mohr's salt solution taken (20 mL)

-

n₂ = Stoichiometric coefficient of Mohr's salt (which is 5)

The workflow for this experimental procedure is visualized below.

References

- 1. byjus.com [byjus.com]

- 2. Mohr’s Salt – Structure, Preparation, Properties, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 4. quora.com [quora.com]

- 5. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 7. Mohr's Salt By Unacademy [unacademy.com]

- 8. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 9. crystalverse.com [crystalverse.com]

- 10. testbook.com [testbook.com]

- 11. Mohr salt titration [unacademy.com]

- 12. ck12.org [ck12.org]

- 13. byjus.com [byjus.com]

- 14. labkafe.com [labkafe.com]

- 15. Mohr Salt Titration with KMnO4: Step-by-Step Chemistry Guide [vedantu.com]

A Technical Guide to Common Impurities in Ammonium Iron(II) Sulfate for Researchers and Drug Development Professionals

Introduction

Ammonium (B1175870) iron(II) sulfate (B86663), also known as Mohr's salt, is a double salt of ferrous sulfate and ammonium sulfate with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O. It is a widely used laboratory reagent, particularly in analytical chemistry, due to its stability against oxidation by air compared to ferrous sulfate alone.[1][2] This stability makes it an excellent primary standard in redox titrations. However, the presence of impurities can significantly compromise its reliability and performance in sensitive applications, including research and drug development. This guide provides an in-depth overview of the common impurities found in ammonium iron(II) sulfate, their effects, and detailed experimental protocols for their detection and quantification.

Common Impurities and Their Effects

The purity of ammonium iron(II) sulfate is crucial for its various applications. Impurities can arise from the raw materials used in its synthesis, the manufacturing process, and storage conditions. These impurities can be broadly categorized into oxidation products and extraneous metallic and non-metallic ions.

Ferric Iron (Fe³⁺): The Primary Impurity

The most common and impactful impurity in ammonium iron(II) sulfate is the ferric ion (Fe³⁺). It forms due to the oxidation of the ferrous ion (Fe²⁺), a process that can be accelerated by exposure to air, high pH, and elevated temperatures.[1][3]

Effects of Ferric Iron Impurity:

-

Inaccurate Titrations: In redox titrations where ammonium iron(II) sulfate is used as a primary standard against oxidizing agents like potassium permanganate, the presence of Fe³⁺ leads to erroneous results.[2][4] This is because Fe³⁺ is already in a higher oxidation state and will not be oxidized by the titrant, leading to an underestimation of the titrant's concentration.

-

Color Change: Pure ammonium iron(II) sulfate solutions are typically pale green. The presence of Fe³⁺ imparts a yellowish or brownish hue to the solution, serving as a preliminary visual indicator of impurity.[4][5]

-

Reduced Reducing Power: The primary function of ferrous ions in many reactions is as a reducing agent. The presence of ferric ions diminishes the overall reducing capacity of the salt.

To mitigate the formation of ferric ions, dilute sulfuric acid is often added during the preparation of Mohr's salt solutions. The acidic environment helps to suppress the hydrolysis of Fe²⁺ ions and slows down the rate of oxidation.[2][5]

Other Metallic Impurities

Several other metallic ions can be present as impurities in ammonium iron(II) sulfate, often co-precipitating as isomorphous salts.[1] Common metallic impurities include:

-

Magnesium (Mg²⁺)

-

Nickel (Ni²⁺)

-

Manganese (Mn²⁺)

-

Lead (Pb²⁺)

-

Zinc (Zn²⁺)

-

Copper (Cu²⁺)

Effects of Other Metallic Impurities:

-

Interference in Analytical Methods: These metallic ions can interfere with certain analytical procedures, leading to inaccurate results.

-

Impact on Biological Systems: In drug development and cell culture applications, trace metal impurities can have significant effects. For instance, manganese, even as an impurity, can influence cell growth, proliferation, and the glycosylation of recombinant proteins, which is a critical quality attribute for therapeutic biologics.[6][7]

-

Catalytic Effects: Some metal ions can act as catalysts for undesirable side reactions, affecting the stability of formulations.

Non-Metallic Impurities

Non-metallic impurities such as chlorides and phosphates may also be present, typically originating from the raw materials. Their presence can be critical in applications where the ionic composition of the medium is important.

Quantitative Data on Impurity Limits

The acceptable limits for impurities in ammonium iron(II) sulfate vary depending on the grade of the reagent (e.g., analytical reagent grade, pharmaceutical grade). The following table summarizes typical impurity limits for an ACS (American Chemical Society) reagent grade product.

| Impurity | Chemical Formula/Symbol | Maximum Permissible Limit |

| Insoluble Matter | - | ≤ 0.01% |

| Phosphate | PO₄³⁻ | ≤ 0.003% |

| Ferric Iron | Fe³⁺ | ≤ 0.01% |

| Calcium | Ca | ≤ 0.005% |

| Copper | Cu | ≤ 0.003% |

| Magnesium | Mg | ≤ 0.002% |

| Manganese | Mn | ≤ 0.01% |

| Potassium | K | ≤ 0.002% |

| Sodium | Na | ≤ 0.02% |

| Zinc | Zn | ≤ 0.003% |

Experimental Protocols for Impurity Analysis

Accurate determination of impurities is essential to ensure the quality and reliability of ammonium iron(II) sulfate. A combination of classical and instrumental methods is employed for this purpose.

Qualitative Test for Ferric Iron (Fe³⁺)

This simple test provides a rapid indication of the presence of ferric ions.

Principle: Ferric ions react with hydroxide (B78521) ions to form a characteristic reddish-brown precipitate of ferric hydroxide, Fe(OH)₃.[8]

Reagents:

-

Sodium hydroxide (NaOH) solution (e.g., 1 M) or Ammonium hydroxide (NH₄OH) solution (e.g., 1 M)

-

Distilled water

Procedure:

-

Dissolve a small amount of the ammonium iron(II) sulfate sample in distilled water in a test tube.

-

Add the sodium hydroxide or ammonium hydroxide solution dropwise to the test tube.

-

Observe the formation of any precipitate.

Observation:

-

Positive Test (Fe³⁺ present): Formation of a reddish-brown precipitate.[8]

-

Negative Test (Fe³⁺ absent or in very low concentration): Formation of a dirty green precipitate of ferrous hydroxide, Fe(OH)₂.[9]

Quantitative Determination of Iron (Colorimetric Method)

This method can be adapted to determine the total iron content or specifically the ferrous or ferric iron content. The following protocol determines the total iron concentration after reducing any Fe³⁺ to Fe²⁺.

Principle: Ferrous ions react with 1,10-phenanthroline (B135089) to form a stable, orange-red complex. The intensity of the color is proportional to the concentration of iron and can be measured spectrophotometrically. To determine total iron, a reducing agent like hydroxylamine (B1172632) hydrochloride is used to convert all Fe³⁺ to Fe²⁺.

Reagents:

-

Ammonium iron(II) sulfate sample

-

Hydroxylamine hydrochloride solution (10% w/v)

-

1,10-Phenanthroline solution (0.1% w/v in ethanol)

-

Sodium acetate (B1210297) solution (10% w/v)

-

Standard iron solution (prepared from a primary standard)

-

Distilled water

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations from the primary standard.

-

Preparation of Sample Solution: Accurately weigh a known amount of the ammonium iron(II) sulfate sample, dissolve it in distilled water, and dilute to a known volume in a volumetric flask.

-

Color Development: a. To an aliquot of each standard solution and the sample solution in separate volumetric flasks, add 1 mL of hydroxylamine hydrochloride solution and mix. b. Add 10 mL of the 1,10-phenanthroline solution and mix. c. Add sodium acetate solution to buffer the pH to the optimal range for color development (around 4.5-5) and dilute to the mark with distilled water. Mix well.

-

Spectrophotometric Measurement: Allow the color to develop for a specified time (e.g., 10-15 minutes). Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the iron-phenanthroline complex (typically around 510 nm) using a spectrophotometer. Use a reagent blank to zero the instrument.

-

Data Analysis: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of iron in the sample solution from the calibration curve.

Determination of Trace Metallic Impurities by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

AAS and ICP-MS are highly sensitive instrumental techniques used for the determination of trace and ultra-trace concentrations of metallic impurities.[10][11][12][13]

Principle:

-

AAS: This technique measures the absorption of light by free atoms in the gaseous state. A sample solution is atomized, and a light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element.[12][13]

-

ICP-MS: This technique uses an inductively coupled plasma to ionize the atoms in the sample. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the highly sensitive and selective detection and quantification of multiple elements simultaneously.[10][14]

General Procedure:

-

Sample Preparation: Accurately weigh the ammonium iron(II) sulfate sample and dissolve it in a suitable solvent, typically high-purity deionized water or dilute acid. The sample may require digestion with concentrated acids if the matrix is complex, though for a soluble salt, simple dissolution is often sufficient.[15]

-

Preparation of Standards: Prepare a series of calibration standards containing known concentrations of the metallic impurities of interest in a matrix that matches the sample solution as closely as possible.

-

Instrumental Analysis: a. Aspirate the blank, standard solutions, and the sample solution into the instrument (AAS or ICP-MS). b. For AAS, measure the absorbance for each element at its specific wavelength. c. For ICP-MS, measure the ion intensity for each element.

-

Data Analysis: a. Generate a calibration curve by plotting the instrument response (absorbance or ion intensity) against the concentration of the standards. b. Determine the concentration of each metallic impurity in the sample solution from its corresponding calibration curve.

Visualizations

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

Caption: Logical flow of the effects of common impurities in ammonium iron(II) sulfate.

Caption: Experimental workflow for the analysis of impurities in ammonium iron(II) sulfate.

Conclusion

The purity of ammonium iron(II) sulfate is paramount for its reliable use in research, analytical chemistry, and drug development. The presence of impurities, most notably ferric ions and other trace metals, can lead to significant errors in analytical measurements and adversely affect biological systems. Therefore, it is imperative for researchers and professionals in these fields to be aware of these potential impurities and to employ rigorous analytical methods to ensure the quality and suitability of this important reagent for their specific applications. The implementation of the experimental protocols outlined in this guide will aid in maintaining the integrity of experimental results and the quality of pharmaceutical products.

References

- 1. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Mohr’s Salt Titration with KMnO4 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. laboxd.com [laboxd.com]

- 9. laboxd.com [laboxd.com]

- 10. azom.com [azom.com]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. chemistryjournals.net [chemistryjournals.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to the Role of Ammonium Ions in the Stability of Ferrous Ammonium Sulfate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document elucidates the critical role of ammonium (B1175870) ions in enhancing the stability of ferrous ammonium sulfate (B86663), commonly known as Mohr's salt. It delves into the structural and chemical mechanisms that prevent the oxidation of the ferrous ion (Fe²⁺), making it a preferred reagent in analytical chemistry over other ferrous salts like ferrous sulfate.

Introduction: The Significance of Ferrous Ammonium Sulfate (Mohr's Salt)

Ferrous ammonium sulfate, with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a double salt of ferrous sulfate and ammonium sulfate.[1] It is a common laboratory reagent valued for its high purity and, most importantly, its remarkable stability.[2] Unlike simple ferrous salts that readily oxidize in the presence of atmospheric oxygen, Mohr's salt has a long shelf life, making it a reliable primary standard in volumetric analysis, particularly for titrations involving oxidizing agents like permanganate, dichromate, and ceric ions.[3] The enhanced stability is directly attributable to the presence of the ammonium ions, which play a dual role in both the solid crystalline state and in aqueous solutions.

The Challenge: Instability of the Ferrous Ion

The ferrous ion (Fe²⁺) is thermodynamically unstable in the presence of oxygen and is easily oxidized to the more stable ferric ion (Fe³⁺), especially in neutral or alkaline solutions. This oxidation process renders solutions of simple ferrous salts, such as ferrous sulfate (FeSO₄), unreliable for analytical applications that require a precise concentration of Fe²⁺ over time.[4] The stability of Mohr's salt, therefore, presents a significant advantage.

Mechanism of Stabilization by Ammonium Ions

The stabilizing effect of the ammonium ions (NH₄⁺) can be understood by examining their influence in both the solid crystal lattice and in aqueous solutions.

Structural Stability in the Crystal Lattice

Ferrous ammonium sulfate is a member of a group of double sulfates known as Tutton's salts, which form characteristic monoclinic crystals.[1][2] In its crystalline form, the ferrous ion does not exist in isolation but as a hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, which has an octahedral geometry.[1][2]

The stability of the solid salt comes from its intricate crystal structure. The [Fe(H₂O)₆]²⁺ octahedra, along with the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, are held together in a highly ordered, three-dimensional lattice stabilized by an extensive network of hydrogen bonds.[2][5] The ammonium ions act as a "glue," forming hydrogen bonds with the sulfate ions and the coordinated water molecules of the iron complex. This rigid structure effectively shields the central ferrous ion from atmospheric oxygen, significantly inhibiting oxidation and contributing to the salt's long shelf life.[6]

Caption: Crystal lattice interactions in Mohr's salt.

Chemical Stability in Aqueous Solutions

When Mohr's salt is dissolved in water, the ammonium ions play a crucial chemical role in preventing the oxidation of Fe²⁺. The ammonium ion is the conjugate acid of a weak base (ammonia) and undergoes slight hydrolysis in water, releasing hydronium ions (H₃O⁺) and making the solution slightly acidic.[1][7]

NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺

The oxidation of ferrous to ferric ions is highly pH-dependent. The reaction is significantly slower under acidic conditions.[1][7] By generating a slightly acidic environment, the ammonium ions shift the equilibrium away from oxidation. This is why solutions of Mohr's salt are more resistant to turning yellow or brown (the color of Fe³⁺ complexes) compared to solutions of ferrous sulfate.[7] For applications requiring high stability over extended periods, the addition of a small amount of sulfuric acid is a common practice to further lower the pH and suppress oxidation.[7][8]

Caption: Ammonium ion's role in aqueous solution stability.

Quantitative Data and Properties

The physical and chemical properties of ferrous ammonium sulfate hexahydrate are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O | [3][7] |

| Molar Mass | 392.14 g/mol | [5][3] |

| Appearance | Blue-green or light green crystalline solid | [5][3] |

| Crystal System | Monoclinic | [1][2][9] |

| Density | 1.86 g/cm³ | [2][5] |

| Solubility in Water | 269 g/L at 20°C | [2][3] |

| Stability in Air | Highly stable, resistant to oxidation | [5][6][9] |

A qualitative comparison highlights the superior stability of ferrous ammonium sulfate over ferrous sulfate.

| Feature | Ferrous Sulfate (FeSO₄·7H₂O) | Ferrous Ammonium Sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O) |

| Solid State Stability | Efflorescent; readily oxidizes in air, turning yellowish-brown. | Non-efflorescent; highly stable with a long shelf life.[6][8] |

| Aqueous Solution Stability | Oxidizes rapidly in neutral solution. Requires significant acidification for short-term stability. | More stable due to the acidic nature imparted by NH₄⁺ ions.[1][7] A 0.025M solution in 2% H₂SO₄ can be stable for up to a month.[10] |

| Use as Primary Standard | Not suitable. | Excellent primary standard for redox titrations.[3] |

Experimental Protocols

Preparation of Ferrous Ammonium Sulfate (Mohr's Salt) Crystals

This protocol is based on the principle of crystallization from an equimolar solution of the constituent salts.[8][11]

Materials:

-

Hydrated ferrous sulfate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers, heating apparatus, stirring rod, filtration setup

Procedure:

-

Calculate Molar Equivalence: Weigh out equimolar amounts of FeSO₄·7H₂O (M.W. = 278.01 g/mol ) and (NH₄)₂SO₄ (M.W. = 132.14 g/mol ). For example, use 7.0 g of ferrous sulfate and 3.5 g of ammonium sulfate.[8]

-

Dissolution: In a beaker, add the weighed salts to a minimal volume of distilled water to which a small amount (a few mL) of dilute sulfuric acid has been added. The acid prevents the hydrolysis of the ferrous salt.[8]

-

Heating: Gently warm the mixture while stirring until a clear, light green solution is obtained. Avoid excessive heating to prevent the oxidation of Fe²⁺ to Fe³⁺, which would be indicated by a yellow or brown coloration.[5][11]

-

Filtration: If any suspended impurities are present, filter the hot solution into a clean china dish or beaker.

-

Crystallization: Concentrate the solution by heating it gently until the crystallization point is reached (when a small film or crystals appear on the surface upon cooling a drop of the solution).

-

Cooling: Cover the container and allow it to cool slowly and undisturbed. Pale green monoclinic crystals of Mohr's salt will form.

-

Isolation and Drying: Decant the mother liquor. Wash the crystals with a small amount of cold distilled water and then dry them between folds of filter paper.

Preparation and Standardization of a 0.1 M Ferrous Ammonium Sulfate Solution

This protocol describes the preparation of a standard solution for use in redox titrations.[12]

Materials:

-

Ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Freshly boiled and cooled distilled water

-

Standard 0.1 M Ceric Ammonium Sulfate solution

-

Orthophenanthroline indicator solution

Procedure for Preparation:

-

Weigh accurately approximately 39.2 g of ferrous ammonium sulfate.

-

In a fume hood, carefully add 40 mL of concentrated sulfuric acid to 200 mL of distilled water in a separate beaker and allow the mixture to cool.

-

Dissolve the weighed ferrous ammonium sulfate in the cooled acid-water mixture.

-

Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with freshly boiled and cooled distilled water. Mix thoroughly.

Procedure for Standardization:

-

Pipette exactly 25.0 mL of the prepared ferrous ammonium sulfate solution into a conical flask.

-

Add 2-3 drops of orthophenanthroline indicator. The solution will turn red.

-

Titrate with a standard 0.1 M ceric ammonium sulfate solution.

-

The endpoint is reached when the color changes sharply from red to a very pale blue.[12]

-

Calculate the exact molarity of the ferrous ammonium sulfate solution. (1 mL of 0.1 M ceric ammonium sulfate is equivalent to 0.03921 g of (NH₄)₂Fe(SO₄)₂·6H₂O).[12]

Conclusion

The enhanced stability of ferrous ammonium sulfate over simple ferrous salts is a direct consequence of the presence of ammonium ions. In the solid state, the ammonium ions are integral to a hydrogen-bonded crystal lattice that physically protects the [Fe(H₂O)₆]²⁺ complex from atmospheric oxidation. In aqueous solutions, the hydrolysis of the ammonium ion creates a slightly acidic environment, which chemically inhibits the pH-dependent oxidation of the ferrous ion. This dual role makes Mohr's salt an indispensable and reliable reagent for scientific research and analytical applications where a stable source of Fe²⁺ is paramount.

References

- 1. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. engscientific.com [engscientific.com]

- 4. Ricca Chemical - Ferrous Ammonium Sulfate [riccachemical.com]

- 5. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 6. Crystal growing: Mohr's salt [dmishin.blogspot.com]

- 7. Ferrous Ammonium Sulfate: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 8. Preparation of Ferrous Ammonium Sulphate [hhfertilizer.com]

- 9. Mohr's Salt [dmishin.github.io]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. testbook.com [testbook.com]

- 12. Preparation and Standardization of 0.1 M Ferrous Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to Mohr's Salt: History, Discovery, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mohr's salt, or ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a double salt of significant importance in analytical chemistry and various industrial applications. Named after the eminent 19th-century German chemist Karl Friedrich Mohr, this compound is prized for its remarkable stability against oxidation compared to simple ferrous sulfate. This technical guide provides a comprehensive overview of the history, discovery, and detailed physicochemical properties of Mohr's salt, including its crystallographic and spectroscopic data. Experimental protocols for its synthesis and analysis are also presented, making this a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt, is a pale green crystalline solid that has been a staple in chemical laboratories for over a century.[1][2] Its primary advantage lies in the enhanced stability of the ferrous ion (Fe²⁺) against atmospheric oxidation, a property that makes it a reliable primary standard in volumetric analysis, particularly in permanganometry.[3][4] This stability is attributed to the presence of ammonium ions in the crystal lattice, which creates a slightly acidic environment in solution, thereby inhibiting the oxidation of Fe²⁺ to Fe³⁺.[3] This guide delves into the historical context of its discovery and provides a detailed technical examination of its properties.

History and Discovery

Mohr's salt is named in honor of Karl Friedrich Mohr (1806-1879), a pioneering German chemist and pharmacist.[3] Mohr made significant contributions to the field of analytical chemistry, particularly in the development and popularization of titration methods. His seminal work, "Lehrbuch der chemisch-analytischen Titrirmethode" (Textbook of the Chemical-Analytical Titration Method), first published in 1855, laid the groundwork for many modern analytical techniques. It is in this context of establishing reliable standards for titration that the utility of ammonium iron(II) sulfate was recognized. While Mohr did not discover the compound in the sense of a novel synthesis, his work was instrumental in identifying and promoting its use as a stable source of Fe²⁺ ions.

Physicochemical Properties

Mohr's salt is a hydrated double salt, meaning it is a crystalline solid containing two different cations (Fe²⁺ and NH₄⁺) in a fixed stoichiometric ratio, along with water of crystallization.[2][5][6][7]

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O | [1][2] |

| Molar Mass | 392.14 g/mol | [1] |

| Appearance | Pale green crystalline solid | [1] |

| Crystal System | Monoclinic | [1][3][5] |

| Density | 1.86 g/cm³ | [1] |

| Solubility in Water | 269 g/L at 20 °C | [8] |

| Melting Point | 100-110 °C (decomposes) | [9] |

Crystallographic Data

Mohr's salt crystallizes in the monoclinic system.[1][3][5] The crystal structure consists of octahedral [Fe(H₂O)₆]²⁺ complexes, ammonium ions (NH₄⁺), and sulfate ions (SO₄²⁻). These components are held together by an extensive network of hydrogen bonds.

Spectroscopic Analysis

Mössbauer Spectroscopy: This technique is particularly sensitive to the local chemical environment of the iron nucleus. For Mohr's salt, the ⁵⁷Fe Mössbauer spectrum at room temperature typically shows a doublet characteristic of high-spin Fe²⁺ in an octahedral environment. The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters obtained from the spectrum.[10][11][12][13][14]

Infrared (IR) Spectroscopy: The IR spectrum of Mohr's salt exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent ions and water molecules. Key regions of interest include the stretching and bending vibrations of the sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions, as well as the vibrations of the coordinated water molecules.[15][16][17][18][19]

UV-Visible (UV-Vis) Spectroscopy: In aqueous solution, the UV-Vis spectrum of Mohr's salt is primarily dictated by the [Fe(H₂O)₆]²⁺ aqua complex. This complex exhibits weak d-d electronic transitions in the visible region, which are responsible for its pale green color.[20][21][22][23][24]

Experimental Protocols

Synthesis of Mohr's Salt

The preparation of Mohr's salt is a common laboratory experiment that involves the crystallization from an equimolar solution of ferrous sulfate and ammonium sulfate.[4][9][25]

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers, heating apparatus, stirring rod, filtration apparatus

Procedure:

-

Prepare an aqueous solution of ferrous sulfate heptahydrate.

-

Prepare a separate aqueous solution containing an equimolar amount of ammonium sulfate.

-

To the ferrous sulfate solution, add a small amount of dilute sulfuric acid to prevent the hydrolysis of the ferrous salt and suppress the oxidation of Fe²⁺ to Fe³⁺.

-

Gently heat both solutions to facilitate dissolution.

-

Mix the two solutions and concentrate the resulting solution by heating.

-

Allow the solution to cool slowly to promote the formation of large, well-defined crystals.

-

Collect the pale green crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water and dry them.

Redox Titration with Potassium Permanganate (B83412)

Mohr's salt is frequently used to standardize solutions of potassium permanganate (KMnO₄).[26][27][28][29]

Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Procedure:

-

Accurately weigh a sample of Mohr's salt and dissolve it in a flask containing distilled water and dilute sulfuric acid.

-

Titrate the Mohr's salt solution with the potassium permanganate solution from a burette.

-

The endpoint is reached when a faint, persistent pink color is observed, indicating a slight excess of MnO₄⁻.

-

The concentration of the KMnO₄ solution can be calculated from the stoichiometry of the reaction and the mass of Mohr's salt used.

Visualizations

Logical Relationship of a Double Salt

Caption: Formation of Mohr's salt from its constituent simple salts.

Experimental Workflow for Synthesis

Caption: A simplified workflow for the laboratory synthesis of Mohr's salt.

Conclusion

Mohr's salt remains a compound of considerable utility in modern chemistry, a testament to the enduring legacy of Karl Friedrich Mohr's contributions to analytical science. Its enhanced stability, well-characterized properties, and ease of preparation ensure its continued use as a reliable source of ferrous ions for research, education, and industrial applications. This guide has provided a detailed technical overview intended to support the work of scientists and professionals who utilize this important inorganic compound.

References

- 1. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 2. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 3. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Mohr’s Salt – Structure, Preparation, Properties, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Ammonium iron(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 10. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 11. its.caltech.edu [its.caltech.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. obelix.physik.uni-bielefeld.de [obelix.physik.uni-bielefeld.de]

- 14. research.rug.nl [research.rug.nl]

- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 21. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 22. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 23. ejournal.upi.edu [ejournal.upi.edu]

- 24. edu.rsc.org [edu.rsc.org]

- 25. fchpt.stuba.sk [fchpt.stuba.sk]

- 26. Estimation of iron in Mohr salt .pdf [slideshare.net]

- 27. nsec.ac.in [nsec.ac.in]

- 28. `KMnO_4` is prepared from the mineral pyrolusite, `MnO_2` (deep purple colour). It acts as an oxidising agent in the neutral, alkaline as well as acidic medium in acidic medium it is used in volumetric analysis for estimation of `Fe^(2+)`, `Cr_2O_4^(2-)` salts etc. The titrations are carried out in presence of `H_2SO_4`. However, before using it as a titrant, it is first standardised with standard oxalic acid solution or Mohr's salt solution . In one of the experiments on titration 26.8g of dry pure sodium oxalate `(Mw=123gmol^-1)` was dissolved in 1L of distilled water and then 100 mL of `2MH_2SO_4` were added. The solution was cooled. Now to this solution `0.1MKMnO_4` solution was added till a very faint pink colour persisted. Q. Mohr's salt, `FeSO_4(NH_4)_2SO_46H_2O`, is preffered over `FeSO_4.7H_2O` for standardisation of `KMnO_4` solution because. [allen.in]

- 29. scribd.com [scribd.com]

Spectroscopic Analysis of Ammonium Iron(II) Sulfate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals